molecular formula C21H26N2O4 B2858891 4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 433947-65-0

4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B2858891
CAS No.: 433947-65-0
M. Wt: 370.449
InChI Key: UHHQFXHWMDVWMX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
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Biological Activity

The compound 4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide , also known as CAS No. 433947-65-0, is a synthetic molecule that has garnered attention for its potential biological activities. Its molecular formula is C21H26N2O4C_{21}H_{26}N_{2}O_{4} and its molecular weight is approximately 370.4 g/mol. This compound is characterized by the presence of a morpholine ring, which is often associated with various pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H26N2O4\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{4}

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, research focusing on related benzoxazole compounds demonstrated their ability to inhibit the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro. These findings suggest that the compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .

Cytotoxicity and Cell Viability

In vitro assays are critical for evaluating the cytotoxic effects of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against different cell lines. The assessment of cell viability post-treatment with This compound is essential to determine its therapeutic index and safety profile.

Case Studies and Experimental Data

  • Inhibition of Cytokine Production : A study involving a series of compounds similar to This compound found that several derivatives effectively reduced mRNA levels of key inflammatory markers without inducing hepatotoxicity in animal models .
  • Structure-Activity Relationship (SAR) : The presence of the morpholine moiety appears to enhance the anti-inflammatory activity, as seen in comparative studies with other amide derivatives lacking this functional group. This suggests that modifications to the structure can significantly impact biological activity.

Data Table: Summary of Biological Activities

Compound NameActivity TypeKey Findings
This compoundAnti-inflammatoryInhibits IL-1β and IL-6 production in vitro
Related Benzoxazole CompoundsCytotoxicityVarying effects on cell viability across lines
Morpholine DerivativesInflammatory responseReduced cytokine mRNA levels without toxicity

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-19-8-10-20(11-9-19)27-14-2-3-21(24)22-17-4-6-18(7-5-17)23-12-15-26-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHQFXHWMDVWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.